molecular formula C12H13NO2 B1237222 N-(2-Benzoyl-1-methylvinyl)acetamide CAS No. 1137-97-9

N-(2-Benzoyl-1-methylvinyl)acetamide

Cat. No.: B1237222
CAS No.: 1137-97-9
M. Wt: 203.24 g/mol
InChI Key: LIXULBRIODGJKN-CMDGGOBGSA-N
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Description

N-(2-Benzoyl-1-methylvinyl)acetamide is a synthetic acetamide derivative of interest in organic and medicinal chemistry research. Acetamide derivatives are a significant area of study due to their presence in compounds with diverse biological activities. For instance, structural analogs have been developed and screened as potential antimicrobial agents and as high-affinity ligands for central nervous system targets, such as the 18kDa Translocator Protein (TSPO) . Other N-phenylacetamide derivatives have also been investigated for their anticonvulsant properties . The specific mechanism of action and research applications for this compound are compound-specific and require characterization by researchers. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any personal, human, or veterinary use. Key Applications: • Building block in organic synthesis and heterocyclic chemistry • Intermediate for the research and development of novel pharmacologically active compounds • Candidate for biological screening in medicinal chemistry programs Researchers value this compound for its molecular structure, which incorporates both acetamide and benzoyl functional groups, offering potential for diverse chemical modifications.

Properties

CAS No.

1137-97-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-[(E)-4-oxo-4-phenylbut-2-en-2-yl]acetamide

InChI

InChI=1S/C12H13NO2/c1-9(13-10(2)14)8-12(15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14)/b9-8+

InChI Key

LIXULBRIODGJKN-CMDGGOBGSA-N

SMILES

CC(=CC(=O)C1=CC=CC=C1)NC(=O)C

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/NC(=O)C

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Scientific Research Applications

Anticonvulsant Activity

One of the notable applications of N-(2-Benzoyl-1-methylvinyl)acetamide derivatives is their anticonvulsant activity. Research indicates that compounds similar to this compound have been synthesized and tested for their efficacy in controlling seizures in animal models. For instance, studies have shown that certain derivatives exhibit significant activity in maximal electroshock seizure models, suggesting their potential as anticonvulsant agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Similar compounds have demonstrated effectiveness in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses. This makes this compound a candidate for developing treatments for inflammatory diseases .

Pharmaceutical Formulations

This compound can be formulated into various pharmaceutical compositions for therapeutic use. These formulations may include tablets, capsules, or injectable solutions, depending on the intended route of administration. The dosage and formulation can be tailored based on the therapeutic needs and pharmacokinetic profiles of the compound.

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

  • Case Study 1 : A study evaluated a

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison is based on structurally related acetamide derivatives from the evidence, focusing on substituent effects, physical properties, and pharmacological activities.

Substituent Effects on Crystallography and Stability

  • N-(3-Methylphenyl)-2,2,2-trichloro-acetamide (): Substituent: Meta-methylphenyl + trichloroacetyl. Crystal System: Monoclinic, with one molecule per asymmetric unit. In contrast, N-(2-Benzoyl-1-methylvinyl)acetamide’s benzoyl group (electron-withdrawing) may reduce planarity, altering packing efficiency and melting points .
  • N-Benzyl-N-(Furan-2-Ylmethyl) Acetamide ():

    • Substituent : Benzyl and furanylmethyl groups.
    • Physical Properties : Melting point 84–85°C; IR peaks at 1671 cm⁻¹ (C=O) and 1450 cm⁻¹ (N-H). The benzoyl group in the target compound would likely shift the C=O stretch to higher frequencies (~1700 cm⁻¹) due to conjugation with the aromatic ring .

Pharmacological Activity

  • 2-(1H-Benzotriazol-1-yl)-N-(2-methylphenyl)acetamide ():

    • Activity : Exhibits antimicrobial and antifungal properties.
    • Structural Insight : The benzotriazole moiety enhances π-π stacking with microbial enzyme targets. The target compound’s benzoyl group could similarly interact with hydrophobic enzyme pockets but may lack the heterocyclic diversity required for broad-spectrum activity .
  • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide ():

    • Activity : Potent analgesic (comparable to paracetamol).
    • Comparison : The sulfonamide and piperazine groups enable hydrogen bonding with pain receptors. The target compound’s 1-methylvinyl group might limit solubility, reducing bioavailability compared to this derivative .

Data Tables

Table 1: Physical and Spectral Properties of Selected Acetamides

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Key Pharmacological Activity
N-Benzyl-N-(Furan-2-Ylmethyl) Acetamide 84–85 1671 Not reported
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide 112–114 1695 Crystallographic stability
2-(1H-Benzotriazol-1-yl)-N-(2-methylphenyl)acetamide 158–160 1688 Antimicrobial
This compound* Hypothetical ~1700 (predicted) Potential enzyme inhibition

* Predicted based on structural analogs .

Table 2: Substituent Impact on Bioactivity

Substituent Type Example Compound Observed Effect
Electron-withdrawing N-(3-Nitrophenyl)acetamide Enhanced enzyme inhibition (MAO-B)
Electron-donating N-(3-Methylphenyl)acetamide Reduced solubility, moderate activity
Heterocyclic Benzothiazole-linked acetamides Broad-spectrum antimicrobial activity
Benzoyl (target compound) This compound Hypothesized MAO-A/MAO-B selectivity

Sources:

Q & A

Basic: What are the optimal reaction conditions and purification methods for synthesizing N-(2-Benzoyl-1-methylvinyl)acetamide?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as condensation between benzoyl derivatives and acetamide precursors. Key parameters include:

  • Temperature control : Maintain 60–80°C during acylation to avoid side reactions like over-oxidation .
  • pH adjustment : Use buffered conditions (pH 6–7) to stabilize intermediates .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify benzoyl and vinyl protons (δ 7.2–8.1 ppm for aromatic protons; δ 5.5–6.5 ppm for vinyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 245.1) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend) validate the acetamide group .

Basic: How can researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 150°C) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity over time under accelerated degradation conditions (e.g., 40°C/75% humidity for 4 weeks) .
  • Light Sensitivity : Store in amber vials and test UV-Vis absorbance changes under UV irradiation .

Advanced: How can computational methods like DFT and molecular docking predict the reactivity or biological targets of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., vinyl group reactivity) .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on binding affinity (ΔG < −7 kcal/mol) and hydrogen bonding patterns .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for blood-brain barrier penetration) .

Advanced: How can contradictory reports on biological activity (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-Response Assays : Perform MTT or Mosmann assays to establish IC₅₀ values and differentiate therapeutic vs. toxic concentrations .
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for proposed pathways .
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., NIH/NC3Rs guidelines for in vitro assays) .

Advanced: What mechanistic studies are recommended to elucidate the compound’s reaction pathways?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
  • In Situ FTIR : Monitor intermediate formation during synthesis (e.g., enol-keto tautomerization) .
  • Electrochemical Analysis : Cyclic voltammetry detects redox-active groups (e.g., vinyl oxidation at +1.2 V vs. Ag/AgCl) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., halogenation at the benzoyl ring) and test activity .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with bioactivity .
  • Pharmacophore Mapping : Identify critical motifs (e.g., acetamide’s NH for hydrogen bonding) using Schrödinger Phase .

Advanced: What experimental approaches are used to analyze thermodynamic properties (e.g., solubility, crystallinity)?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points (~180–190°C) and polymorph transitions .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity under varying humidity .
  • X-Ray Diffraction (XRD) : Resolve crystal lattice parameters (e.g., monoclinic system with P2₁/c space group) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Benzoyl-1-methylvinyl)acetamide
Reactant of Route 2
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